molecular formula C8H12BrF3O B13352541 1-Bromo-2-(trifluoromethoxy)cycloheptane

1-Bromo-2-(trifluoromethoxy)cycloheptane

Cat. No.: B13352541
M. Wt: 261.08 g/mol
InChI Key: CFKAQKXJRIXLSY-RNFRBKRXSA-N
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Description

1-Bromo-2-(trifluoromethoxy)cycloheptane is an organic compound characterized by a bromine atom and a trifluoromethoxy group attached to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(trifluoromethoxy)cycloheptane typically involves the bromination of 2-(trifluoromethoxy)cycloheptane. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(trifluoromethoxy)cycloheptane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted cycloheptanes depending on the nucleophile used.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the specific reaction, products can range from alcohols to ketones or aldehydes.

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)cycloheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)cycloheptane involves its interaction with various molecular targets. The bromine atom and trifluoromethoxy group can participate in different types of chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-methoxycycloheptane
  • 1-Bromo-2-(trifluoromethyl)cycloheptane
  • 1-Bromo-2-(difluoromethoxy)cycloheptane

Uniqueness

1-Bromo-2-(trifluoromethoxy)cycloheptane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.

Properties

Molecular Formula

C8H12BrF3O

Molecular Weight

261.08 g/mol

IUPAC Name

(1R,2R)-1-bromo-2-(trifluoromethoxy)cycloheptane

InChI

InChI=1S/C8H12BrF3O/c9-6-4-2-1-3-5-7(6)13-8(10,11)12/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

CFKAQKXJRIXLSY-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)Br)OC(F)(F)F

Canonical SMILES

C1CCC(C(CC1)Br)OC(F)(F)F

Origin of Product

United States

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